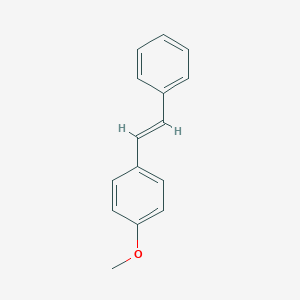

P-Methoxystilbene

Descripción

Propiedades

IUPAC Name |

1-methoxy-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXLYCDZKRCAD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-15-0, 1694-19-5 | |

| Record name | 1-Methoxy-4-(2-phenylethenyl)-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL148B7HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of P-methoxystilbene

Established Synthetic Pathways for P-Methoxystilbene and its Analogues

Traditional Organic Synthesis Approaches

Traditional organic synthesis offers several versatile routes for the preparation of stilbenes, including this compound. These methods often involve coupling reactions that form the characteristic carbon-carbon double bond of the stilbene core.

Wittig Reaction for Stilbene Preparation

The Wittig reaction is a well-established method for the synthesis of alkenes, including stilbenes. wiley-vch.de It involves the reaction of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium salt, to form an alkene and triphenylphosphine oxide. wiley-vch.de For the synthesis of this compound, the Wittig reaction can be performed by reacting p-anisaldehyde with benzyltriphenylphosphonium chloride in the presence of a base. chegg.comchegg.com This reaction can yield this compound, and the stereochemical outcome (E or Z isomer) can be influenced by the reaction conditions and the nature of the ylide. wiley-vch.dechegg.comchegg.comacs.org For instance, a procedure describes the reaction of p-anisaldehyde with benzyltriphenylphosphonium chloride in 10 M sodium hydroxide solution at room temperature to synthesize 4-methoxystilbene. chegg.com Another report mentions the preparation of 4-methoxystilbene from 4-methoxybenzaldehyde and benzyldiethylphosphonate, a modified Wittig approach (Horner-Wadsworth-Emmons reaction), which typically favors the formation of the E-isomer. wiley-vch.decdnsciencepub.com

Heck Reaction and Palladium-Catalyzed Coupling

Palladium-catalyzed coupling reactions, particularly the Heck reaction, are powerful tools for constructing carbon-carbon bonds and are widely used in the synthesis of stilbenes. researchgate.netuliege.benih.govscielo.br The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (or triflate) with an alkene in the presence of a base. uliege.bescielo.br For stilbene synthesis, this typically involves the coupling of an aryl halide with a styrene derivative. researchgate.netuliege.bescielo.br

The Heck reaction can be applied to the synthesis of this compound by coupling a methoxy-substituted aryl halide (such as 4-iodoanisole) with styrene, or by coupling an aryl halide with a methoxy-substituted styrene. beilstein-journals.org Various palladium catalysts, ligands, and bases have been explored to optimize yields and stereoselectivity (E vs. Z isomers) in Heck reactions for stilbene synthesis. researchgate.netuliege.bescielo.br For example, studies have investigated the Heck reaction between 4-iodoanisole and styrene using palladium metal supported on silica as a catalyst in supercritical carbon dioxide expanded solvent solutions. beilstein-journals.org The regioselectivity of the Heck reaction can be influenced by substituents on the alkene; in the case of 4-methoxystilbene, the methoxy group was found to have little influence on the olefin insertion step, resulting in a mixture of regioisomers. scielo.br Palladium-catalyzed vinylation of aryl iodides with 1,2-dibromoethane can also provide a one-pot synthetic method for stilbenes, where vinyl bromide is generated in situ and undergoes reductive cross-coupling. researchgate.net

Another related palladium-catalyzed approach is the Fujiwara-Moritani reaction, a dehydrogenative Heck-type reaction that involves the direct coupling between aromatic C-H bonds and vinylic C-H bonds catalyzed by palladium. rsc.org This method offers a more environmentally benign route as it avoids the need for pre-functionalization of C-H bonds. rsc.org

Microwave-Induced One-Pot Processes for Arylethene Synthesis

Microwave irradiation has been increasingly utilized in organic synthesis to accelerate reactions and enable one-pot processes, offering advantages such as shorter reaction times and improved yields. mdpi.commdpi.comtubitak.gov.trrsc.org While specific examples for the microwave-induced one-pot synthesis of this compound were not extensively detailed in the search results, microwave-assisted one-pot protocols have been developed for the synthesis of other arylethene derivatives and related compounds. mdpi.comtubitak.gov.trrsc.org These methods often involve multicomponent reactions or sequential steps performed in a single reaction vessel under microwave heating. tubitak.gov.trrsc.org The application of microwave irradiation to established stilbene synthesis methods, such as Heck or Wittig reactions, in a one-pot format could potentially provide efficient routes to this compound and its analogues.

Biocatalytic and Biotechnological Synthesis Strategies

Beyond traditional chemical synthesis, stilbenoids, including those structurally related to this compound, can be produced through biological pathways in plants and can potentially be synthesized using biotechnological approaches.

Plant Biosynthetic Pathways of Stilbenoids via Shikimate Pathway

Stilbenoids are a family of polyphenolic secondary metabolites found in various plant species. mdpi.com Their biosynthesis is derived from the shikimate pathway and the acetate-malonate pathway. researchgate.netikm.org.my The shikimate pathway provides the aromatic amino acid L-phenylalanine, which is the primary starting molecule for the phenylpropanoid pathway. mdpi.com The phenylpropanoid pathway is responsible for the biosynthesis of various secondary metabolites, including stilbenoids. mdpi.com

A key enzyme in the biosynthesis of many stilbenoids, such as resveratrol, is stilbene synthase (STS). mdpi.comikm.org.my STS catalyzes the condensation of three units of malonyl-CoA and one CoA-ester of a cinnamic acid derivative (like p-coumaroyl-CoA) to form the stilbene skeleton. mdpi.comikm.org.my While resveratrol is formed from p-coumaroyl-CoA, other stilbenoids with different substitution patterns, including methoxy groups, are synthesized through variations in the cinnamic acid precursor and the action of other enzymes, such as methyltransferases. wikipedia.orgwikipedia.org The biosynthesis of stilbenoids is influenced by environmental factors and can be triggered by biotic and abiotic stresses. mdpi.com Research is ongoing to fully elucidate the complex biosynthetic pathways and the enzymes involved in the production of the diverse array of stilbenoids found in nature. mdpi.comresearchgate.netbiorxiv.org

Engineered Microbial Production of Methoxystilbenes (e.g., in E. coli)

Engineered microorganisms, particularly Escherichia coli (E. coli), have emerged as promising platforms for the sustainable production of various natural products, including methoxystilbenes. While direct engineered microbial production of this compound is not extensively detailed in the search results, research has focused on the microbial synthesis of related methylated resveratrol analogues, such as pterostilbene and pinostilbene, from simple carbon sources or precursors like p-coumaric acid or resveratrol. researchgate.net These studies provide a framework for the potential microbial production of this compound.

The biosynthesis of stilbenes in E. coli typically involves introducing heterologous genes encoding enzymes from plant or fungal pathways. Key enzymes include tyrosine ammonia lyase (TAL), p-coumarate:CoA ligase (CCL), and stilbene synthase (STS). researchgate.net To produce methylated stilbenes like pterostilbene, resveratrol O-methyltransferase (ROMT) enzymes are also required. researchgate.net

Studies have demonstrated the successful production of methylated resveratrol analogues in E. coli. For instance, an E. coli system containing an artificial biosynthetic pathway produced methylated resveratrol analogues, including pinostilbene (3,4'-dihydroxy-5-methoxystilbene) and 3,5-dihydroxy-4'-methoxystilbene, from glucose. researchgate.net Another study achieved pterostilbene production in E. coli from a glucose medium using a single vector system, with production titers significantly increased using an L-methionine containing medium and an engineered strain with an increased intracellular pool of L-tyrosine, a precursor. researchgate.net Production titers for pterostilbene as high as 33.6 ± 4.1 mg/L have been reported in engineered E. coli strains. researchgate.net

These findings suggest that with appropriate metabolic engineering strategies, including optimizing precursor supply and introducing specific O-methyltransferase enzymes capable of acting on resveratrol or a related precursor at the 4' position, microbial production of this compound in E. coli could be feasible.

Q & A

Q. What are the established synthetic routes for P-Methoxystilbene, and how can reaction conditions be optimized?

this compound synthesis typically involves cross-coupling or condensation reactions. For example, a WCl₆-LiAlH₄ system catalyzes the reaction between p-methoxybenzaldehyde and phenyldiazomethane, yielding this compound (12%) alongside dimeric byproducts . Optimization strategies include:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) to improve selectivity.

- Temperature Gradients : Evaluate yields at varying temperatures (e.g., 25–80°C) to identify optimal thermal conditions.

- Statistical Approaches : Use factorial design to assess interactions between variables (e.g., solvent polarity, stoichiometry) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Spectroscopic Methods :

- NMR : Confirm regiochemistry via ¹H/¹³C chemical shifts (e.g., trans-alkene protons at δ 6.8–7.2 ppm).

- HPLC-MS : Quantify purity and detect trace byproducts (e.g., dimethoxystilbene derivatives).

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 280 nm) for stability assessments.

- Elemental Analysis : Validate empirical formula (C₁₅H₁₄O) with ≤0.3% deviation .

Q. How should researchers design initial experiments to assess this compound’s biological activity?

- Dose-Response Curves : Test a range of concentrations (e.g., 1–100 μM) in cell-based assays (e.g., cytotoxicity, antioxidant activity).

- Positive/Negative Controls : Include known antioxidants (e.g., resveratrol) and solvent-only controls.

- Replicate Design : Perform triplicate runs to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosing regimens .

- Heterogeneity Assessment : Use I² statistics to quantify variability between studies. Stratify data by experimental conditions (e.g., oxygen tension in antioxidant assays) .

- Mechanistic Studies : Combine transcriptomics and molecular docking to identify off-target effects that may explain discrepancies .

Q. What methodologies are recommended for conducting systematic reviews of this compound’s pharmacological effects?

- Scoping Studies : Map existing evidence using frameworks like Arksey & O’Malley’s 5-stage process (identifying research questions, selecting studies, charting data, summarizing, consulting stakeholders) .

- Risk of Bias Assessment : Use Cochrane Collaboration tools to evaluate study quality (e.g., randomization, blinding) .

- Data Synthesis : Employ RevMan software for forest plots and subgroup analyses .

Q. How can computational methods predict this compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding affinities with receptors (e.g., estrogen receptors, COX-2). Validate with MD simulations (≥100 ns) to assess stability .

- QSAR Modeling : Develop regression models correlating substituent effects (e.g., methoxy positioning) with activity .

- In Silico ADMET : Predict pharmacokinetics using SwissADME or ProTox-II .

Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?

- Detailed Protocols : Document extraction methods (e.g., SPE vs. LLE), LC-MS parameters (e.g., column type, ionization mode), and matrix effects (e.g., plasma protein binding) .

- Open Data Practices : Share raw chromatograms and pharmacokinetic curves in supplementary materials .

- Inter-Lab Validation : Collaborate with independent labs to cross-validate bioavailability metrics (e.g., Cmax, T½) .

Methodological Standards & Safety

- Reporting Compliance : Follow Beilstein Journal guidelines for experimental sections, including reagent specifications (manufacturer, purity) and statistical thresholds (e.g., p < 0.05) .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis to mitigate risks (e.g., CNS depression, hepatotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.